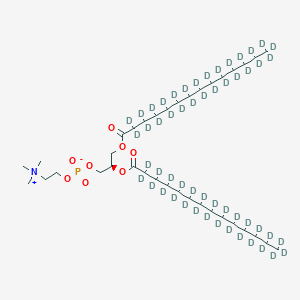

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine

概要

説明

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine is a synthetic phospholipid commonly used in scientific research. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, where hydrogen atoms are replaced with deuterium. This compound is often utilized in studies involving lipid bilayers, membrane proteins, and liposome formulations due to its stability and well-defined properties .

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine can be synthesized through a multi-step process involving the esterification of myristic acid with glycerol, followed by phosphorylation and choline addition. The reaction typically involves the use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After completion, the product is extracted using ethyl acetate and water, followed by purification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional steps such as crystallization and high-performance liquid chromatography to ensure the final product meets stringent quality standards .

化学反応の分析

Stability and Deuterium Exchange

Deuterium at the α-carbon (C2) of myristoyl chains undergoes dynamic exchange with protons in aqueous environments, forming a mixture of fully and partially deuterated species . This exchange impacts:

-

Membrane structural studies : Alters neutron scattering length density (SLD) in bilayer models .

-

FTIR spectroscopy : Reduces C–D stretching signal intensity at 2,100–2,300 cm⁻¹ over time .

Experimental Observation :

-

After 48 hours in H₂O at 25°C, ~12% of deuteriums at C2 are replaced by protons, quantified via ²H NMR .

Interactions in Model Membrane Systems

d54-DMPC forms stable bilayers for studying protein-lipid interactions. Notable findings include:

Bilayer Assembly on Modified Surfaces

-

Au(111) electrode with β-thioglucose SAM :

Small-Angle Neutron Scattering (SANS)

-

Bilayer thickness : 44 Å for d54-DMPC vs. 40 Å for non-deuterated DMPC in D₂O .

-

Membrane fusion with extracellular vesicles (EVs) :

Challenges in Deuterated Lipid Chemistry

科学的研究の応用

Structural and Dynamic Studies of Membranes

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DMPC-d54 is extensively used in NMR spectroscopy to study the structural dynamics of lipid membranes. The deuterated nature of DMPC allows for enhanced resolution in NMR experiments, making it possible to investigate membrane fluidity and phase transitions. For example, Ghosh and Weliky (2020) utilized 2H NMR to demonstrate how DMPC-d54 interacts with viral fusion peptides, revealing insights into membrane fusion mechanisms at fusogenic pH levels .

Neutron Scattering:

The deuteration of DMPC-d54 enables its use in neutron scattering experiments, providing detailed information about lipid bilayer structures. Studies have shown that DMPC-d54 can be used to investigate lipid-protein interactions and the effects of various peptides on membrane organization .

Lipidomics and Metabolomics

DMPC-d54 plays a crucial role in lipidomics and metabolomics research. Its unique isotopic labeling allows for precise tracking of lipid metabolism within biological systems. Researchers have employed DMPC-d54 to analyze lipid turnover rates and the incorporation of fatty acids into membrane structures. This application is particularly relevant in studying metabolic disorders and the effects of dietary lipids on health .

Drug Delivery Systems

Nanoparticle Formulations:

The amphiphilic properties of DMPC-d54 make it suitable for formulating nanoparticles for drug delivery. Its ability to form stable lipid bilayers facilitates the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities. Recent studies have explored the use of DMPC-d54-based liposomes for delivering anticancer drugs, highlighting improved therapeutic efficacy compared to traditional delivery methods .

Vaccine Development:

DMPC-d54 has also been investigated for its potential in vaccine formulations. Its compatibility with various antigens allows for the development of liposomal vaccines that can elicit robust immune responses. The incorporation of DMPC-d54 in vaccine delivery systems has shown promise in enhancing the stability and efficacy of immunizations against viral infections .

Biophysical Studies on Protein Interactions

Membrane Protein Research:

DMPC-d54 serves as an excellent model system for studying membrane proteins due to its well-defined structure and properties. Researchers have utilized DMPC-d54 to create model membranes that mimic biological environments for investigating protein folding, stability, and interactions with other biomolecules .

Case Study: Peptide-Induced Lipid Flip-Flop:

In a study by Nguyen et al. (2019), DMPC-d54 was used to observe peptide-induced lipid flip-flop phenomena in asymmetric liposomes through small-angle neutron scattering techniques. This research provided critical insights into how peptides can modulate membrane dynamics, which is essential for understanding cellular processes such as signaling and transport .

作用機序

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine exerts its effects by integrating into lipid bilayers, thereby influencing membrane fluidity and stability. It interacts with membrane proteins and other lipids, modulating their function and behavior. The deuterated form allows for detailed studies using techniques like nuclear magnetic resonance and neutron scattering, providing insights into the molecular interactions and dynamics within the membrane .

類似化合物との比較

Similar Compounds

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications but without the benefits of deuterium labeling.

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with ethanolamine instead of choline, used in studies of membrane curvature and fusion.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A phospholipid with longer fatty acid chains, used in studies of membrane phase transitions and stability

Uniqueness

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed structural and dynamic studies using advanced spectroscopic techniques. This makes it particularly valuable in research applications where precise molecular information is required .

生物活性

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine (d54-DMPC) is a deuterated phospholipid that has garnered attention in various fields of research due to its unique properties and biological activities. This compound is frequently utilized in studies related to lipid bilayers, drug delivery systems, and nanomaterial development. This article explores the biological activity of d54-DMPC, highlighting its mechanisms of action, biochemical properties, and applications in scientific research.

Overview of this compound

- Chemical Structure : d54-DMPC is a synthetic phospholipid where hydrogen atoms in the fatty acid chains are replaced with deuterium, enhancing its stability and allowing for precise tracking in experiments.

- CAS Number : 78415-49-3

- Applications : Commonly used in studies involving membrane dynamics, drug delivery, and biocompatible nanomaterials .

Target Interaction

d54-DMPC primarily interacts with cell membranes due to its structural similarity to natural phospholipids. This interaction facilitates various biological processes:

- Membrane Formation : d54-DMPC is crucial for forming lipid bilayers that are essential for cellular integrity and function.

- Cell Signaling : The compound influences cell signaling pathways by modulating membrane fluidity and protein interactions .

Cellular Effects

The biological effects of d54-DMPC on cells are multifaceted:

- Cell Adhesion : Studies have shown that d54-DMPC enhances the adhesion of nanoparticles to cell membranes, improving their distribution and uptake in cells .

- Antiproliferative Effects : It has demonstrated in vitro antiproliferative effects when used in conjunction with chemotherapeutic agents like carmofur .

Lipid Bilayer Dynamics

d54-DMPC plays a significant role in lipid bilayer studies:

- Fluidity and Permeability : The presence of deuterium alters the physical properties of lipid bilayers, affecting their fluidity and permeability .

- Nuclear Magnetic Resonance (NMR) : NMR studies have provided insights into the dynamic behavior of d54-DMPC within lipid membranes, revealing its influence on molecular motion and stability .

Drug Delivery Systems

d54-DMPC is increasingly utilized in developing lipid-based drug delivery systems:

- Liposome Formation : It serves as an effective emulsifier for creating liposomes that encapsulate bioactive compounds, enhancing their stability and bioavailability .

| Application Area | Description |

|---|---|

| Drug Delivery | Enhances encapsulation efficiency and stability of liposomes. |

| Nanoparticle Coating | Improves adhesion and transport of nanoparticles across biological membranes. |

| Emulsification | Functions as an emulsifier for stabilizing oil-in-water emulsions. |

Case Studies

- Neurotherapy Applications : A study involving superparamagnetic iron oxide nanoparticles (SPIONs) modified with d54-DMPC showed improved transport within rat brain tissues. The modified nanoparticles were effectively distributed along neuronal pathways, indicating potential applications in neurotherapeutics .

- Emulsifying Performance : Research demonstrated that high-purity d54-DMPC can be produced economically and evaluated for its emulsifying performance in food science applications. This study highlighted its potential use as a stabilizer in food formulations .

特性

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-RPLUSTTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677030 | |

| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78415-49-3 | |

| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is d54-DMPC often used in studies involving model cell membranes?

A1: d54-DMPC is a synthetic phospholipid frequently employed in research to create simplified model cell membranes. Its popularity stems from its well-defined structure and ability to form stable bilayers, mimicking natural cell membranes. The deuterated acyl chains in d54-DMPC provide distinct spectroscopic signatures, facilitating detailed investigations using techniques like infrared spectroscopy and neutron scattering.

Q2: How does the phase behavior of d54-DMPC affect its interaction with peptides?

A: Research using Sum Frequency Generation (SFG) vibrational spectroscopy has revealed that the orientation of peptides like alamethicin on d54-DMPC bilayers changes depending on whether the lipid is in a fluid or gel phase []. For example, at certain concentrations, alamethicin inserts into fluid phase d54-DMPC bilayers but lies flat on the surface of gel phase bilayers []. This highlights the importance of considering lipid phase behavior when studying peptide-membrane interactions.

Q3: Can you elaborate on the use of isotopic labeling in studying d54-DMPC interactions?

A: Isotopic labeling, specifically deuteration, is a powerful tool in d54-DMPC research. By using d54-DMPC with deuterated acyl chains alongside non-deuterated molecules like surfactants or other lipids, researchers can differentiate the spectroscopic signals from each component [, ]. This enables the study of molecular interactions, structural changes, and dynamics within mixed monolayers and bilayers with greater precision.

Q4: How does the presence of a hydrophilic surface modification affect d54-DMPC bilayer properties?

A: Studies using PM-IRRAS have shown that modifying gold electrodes with a hydrophilic monolayer of thioglucose significantly affects the structure of deposited d54-DMPC bilayers []. The hydrophilic layer creates a water cushion, preventing direct contact between the lipid headgroups and the metal surface. This leads to a lower tilt angle of the acyl chains compared to d54-DMPC deposited directly on bare gold [], highlighting the influence of surface properties on bilayer organization.

Q5: How is d54-DMPC used to study lipid exchange and transfer phenomena?

A: d54-DMPC plays a crucial role in understanding lipid exchange and transfer processes, particularly in systems mimicking biological membranes. By utilizing both deuterated (d54-DMPC) and non-deuterated (DMPC) forms, researchers can track the movement of lipids between vesicles, supported lipid bilayers, and even nanoparticles []. This allows for the investigation of factors affecting lipid exchange, such as temperature, ionic strength, and the presence of defects in the model membrane systems [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。